4-(naphthalen-1-ylamino)-3,5-dinitro-N-phenylbenzamide
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Overview
Description
4-(Naphthalen-1-ylamino)-3,5-dinitro-N-phenylbenzamide is a complex organic compound that features a naphthalene ring, a dinitrobenzene moiety, and a phenylbenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(naphthalen-1-ylamino)-3,5-dinitro-N-phenylbenzamide typically involves multi-step organic reactions. One common method includes the nitration of a benzene derivative to introduce nitro groups, followed by the formation of an amide bond with a naphthylamine derivative. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the correct placement of functional groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Naphthalen-1-ylamino)-3,5-dinitro-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and strong acids or bases for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro groups can yield amine derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4-(Naphthalen-1-ylamino)-3,5-dinitro-N-phenylbenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 4-(naphthalen-1-ylamino)-3,5-dinitro-N-phenylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(Naphthalen-1-ylamino)-nicotinic acid
- N-(Naphthalen-1-yl) phenazine-1-carboxamide
- 5-(2,4-dichlorobenzylidene)-2-(naphthalen-1-ylamino)thiazol-4(5H)-one
Uniqueness
4-(Naphthalen-1-ylamino)-3,5-dinitro-N-phenylbenzamide is unique due to its combination of a naphthalene ring with a dinitrobenzene moiety and a phenylbenzamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-(naphthalen-1-ylamino)-3,5-dinitro-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O5/c28-23(24-17-9-2-1-3-10-17)16-13-20(26(29)30)22(21(14-16)27(31)32)25-19-12-6-8-15-7-4-5-11-18(15)19/h1-14,25H,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVJKWUPIWVFOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)[N+](=O)[O-])NC3=CC=CC4=CC=CC=C43)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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